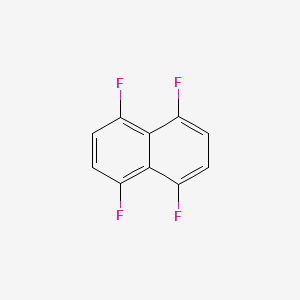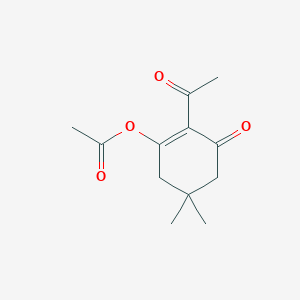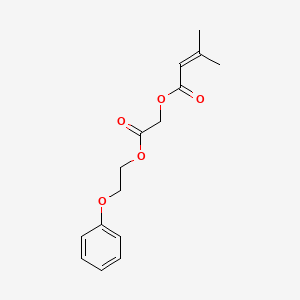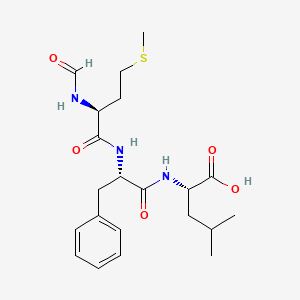
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine is a tripeptide composed of L-methionine, L-phenylalanine, and L-leucine, with a formyl group at the amino terminus. This compound is known for its role as a potent chemotactic factor, particularly in the activation of polymorphonuclear leukocytes (PMNs) and macrophages . It is involved in the innate immune response, directing leukocytes to sites of bacterial invasion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The formyl group is introduced at the N-terminus during the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with careful control of reaction conditions and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used to substitute the formyl group.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Derivatives with different functional groups at the N-terminus.
Applications De Recherche Scientifique
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in leukocyte chemotaxis and immune response.
Medicine: Explored for its potential in modulating immune responses and as a therapeutic agent in inflammatory diseases.
Industry: Utilized in the development of assays for studying cell signaling and chemotaxis
Mécanisme D'action
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of leukocytes. This binding activates intracellular signaling pathways, leading to the directed movement of leukocytes towards the source of the peptide. The primary receptors involved are formyl peptide receptor 1 (FPR1) and formyl peptide receptor 2 (FPR2) .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Formyl-L-methionine: A simpler formylated peptide with similar chemotactic properties.
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninol: A derivative used in NMR studies.
N-Formyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester: Another derivative used in solid-state NMR spectroscopy
Uniqueness
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and the presence of the formyl group, which is crucial for its chemotactic activity. Its ability to activate multiple types of leukocytes and its involvement in innate immunity make it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
59881-01-5 |
|---|---|
Formule moléculaire |
C21H31N3O5S |
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H31N3O5S/c1-14(2)11-18(21(28)29)24-20(27)17(12-15-7-5-4-6-8-15)23-19(26)16(22-13-25)9-10-30-3/h4-8,13-14,16-18H,9-12H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1 |
Clé InChI |
VGYRBLZUAGCMET-BZSNNMDCSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCSC)NC=O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCSC)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


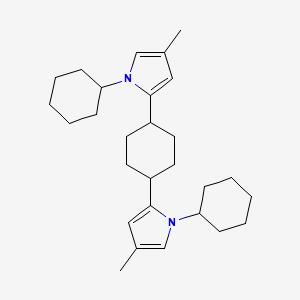
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
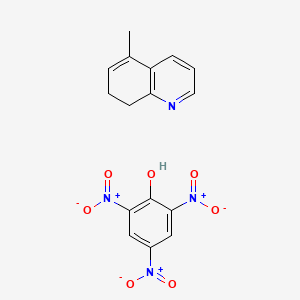
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)
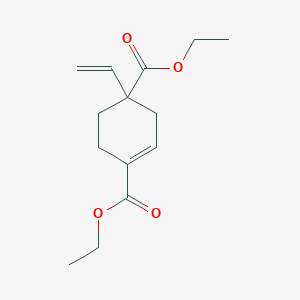

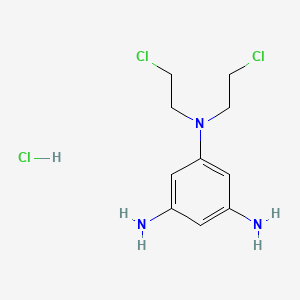
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
